2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile
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Overview
Description
2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile is a complex organic compound that features a benzothiazole ring, a morpholine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with an appropriate aldehyde to form an intermediate, which is then reacted with a nitrile-containing compound under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitrile group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring may interact with specific binding sites, while the morpholine ring can enhance solubility and bioavailability. The nitrile group may participate in covalent bonding with target molecules, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-benzothiazol-2(3H)-ylidene)-3-oxobutanenitrile: Lacks the morpholine ring, which may affect its solubility and bioavailability.
4-(4-morpholinyl)-3-oxobutanenitrile: Lacks the benzothiazole ring, which may reduce its biological activity.
Uniqueness
2-(1,3-benzothiazol-2(3H)-ylidene)-4-(4-morpholinyl)-3-oxobutanenitrile is unique due to the combination of the benzothiazole and morpholine rings, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-hydroxy-4-morpholin-4-ylbut-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c16-9-11(13(19)10-18-5-7-20-8-6-18)15-17-12-3-1-2-4-14(12)21-15/h1-4,19H,5-8,10H2/b13-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRDUICLDGGNLJT-QBFSEMIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=C(C#N)C2=NC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C/C(=C(\C#N)/C2=NC3=CC=CC=C3S2)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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